(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid

Protodeboronation Stability Heteroaromatic Boronic Acids

Researchers requiring a stable 4-pyridinyl boronic acid for Suzuki-Miyaura coupling often encounter protodeboronation issues with 2-pyridyl analogs, leading to low yields. (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid (CAS 2225156-03-4) solves this with a robust 4-pyridyl B-C bond (t₀.₅ >1 week at pH 12, 70°C). • pKa 7.52 enables predictable reactivity in aqueous/biphasic media • 95% HPLC purity minimizes side-product profiles • -20°C long-term storage; ships ambient globally

Molecular Formula C8H12BNO3
Molecular Weight 181.00 g/mol
Cat. No. B12956892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid
Molecular FormulaC8H12BNO3
Molecular Weight181.00 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(C)(C)O)(O)O
InChIInChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3
InChIKeyKNTNQMJSIOKMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid: Key Properties


(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a heteroaromatic boronic acid derivative featuring a pyridine ring with a boronic acid group at the 4-position and a 2-hydroxypropan-2-yl substituent at the 2-position. It serves as a specialized building block in organic synthesis, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C8H12BNO3 with a molecular weight of 181.00 g/mol . The compound is commercially available with specified purities (e.g., 98%) and is characterized by a predicted pKa of 7.52 ± 0.10 and a predicted density of 1.23 ± 0.1 g/cm³ .

Substitution Challenges with 2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid


In the class of 4-pyridinyl boronic acids, simple substitution is not a straightforward procurement decision due to significant variations in reaction performance, stability, and physicochemical properties. For instance, the protodeboronation half-life (t₀.₅) of 4-pyridinyl boronic acids at pH 12 and 70 °C exceeds one week, but this stability is not uniform across all heteroaromatic boronic acids; 2-pyridyl boronic acids are notoriously prone to protodeboronation, often leading to low yields in cross-coupling reactions [1]. Furthermore, the presence of the 2-hydroxypropan-2-yl group on the target compound introduces a predicted pKa of 7.52 , which differs from other substituted pyridin-4-ylboronic acids and can influence its reactivity and solubility in aqueous reaction media. Direct substitution with an unsubstituted 4-pyridinylboronic acid or a differently substituted analog may result in altered reaction kinetics, different side-product profiles, and ultimately, lower yields of the desired coupled product [2].

2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid: Key Differentiators


Protodeboronation Stability vs. 2-Pyridyl Boronic Acids

The compound's 4-pyridyl boronic acid core confers significant stability against protodeboronation, a major side reaction that can severely limit yields in Suzuki-Miyaura couplings. While 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation, 4-pyridyl boronic acids like this compound are far more robust [1].

Protodeboronation Stability Heteroaromatic Boronic Acids

pKa Differentiation from Unsubstituted 4-Pyridinylboronic Acid

The predicted acid dissociation constant (pKa) of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is 7.52 ± 0.10 . This value is distinct from the pKa of the unsubstituted 4-pyridinylboronic acid and other derivatives, which influences its speciation and reactivity in aqueous and basic reaction media.

pKa Physicochemical Properties Reactivity

Commercial Availability and Purity Specifications

The compound is commercially available from multiple vendors with defined purity levels, such as 98% and 95% (HPLC) , in various pack sizes (e.g., 25 mg, 250 mg, 500 mg, 1 g, 5 g). This contrasts with many custom or less common heteroaryl boronic acids that may only be available on a made-to-order basis or with lower and unspecified purity.

Procurement Purity Commercial Availability

2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid: Applications


Pharmaceutical Synthesis via Suzuki-Miyaura Coupling

This compound is optimally utilized as a coupling partner in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug discovery. Its defined purity and 4-pyridinyl core, which is stable against protodeboronation [1], make it a reliable reagent for constructing advanced pharmaceutical intermediates with a 4-pyridyl moiety. The presence of the 2-hydroxypropan-2-yl group provides a handle for further functionalization or can influence the pharmacokinetic properties of the final drug candidate.

Agrochemical and Functional Material Synthesis

The compound's role as a stable 4-pyridinyl boronic acid [1] makes it suitable for the industrial-scale synthesis of agrochemicals and advanced materials. The robust nature of the 4-pyridyl B-C bond minimizes side reactions, leading to cleaner product profiles and higher isolated yields, which is a key economic driver in these sectors.

Specialized Ligands and Catalysts

Given its defined pKa of 7.52 , this boronic acid can be used to construct specific pyridine-based ligands for metal catalysis. The predictable protonation state at near-neutral pH is advantageous for designing ligands that function under aqueous or biphasic reaction conditions.

High-Throughput Experimentation (HTE) Libraries

The commercial availability of this compound in high purity (98%) and its unique substitution pattern make it an excellent candidate for inclusion in diverse building block libraries used in high-throughput experimentation (HTE) for reaction discovery and medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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